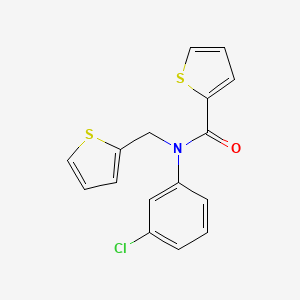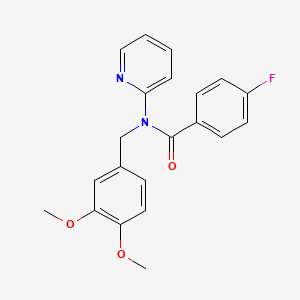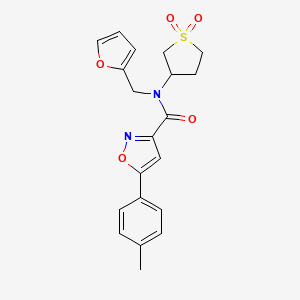![molecular formula C26H25N3O2 B11347583 1-(4-methoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11347583.png)
1-(4-methoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative.
Attachment of the Pyrrolidin-2-one Moiety: This step might involve the reaction of the benzodiazole intermediate with a suitable pyrrolidinone precursor under specific conditions.
Introduction of the 4-Methoxyphenyl Group: This can be done via a substitution reaction using a methoxyphenyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
1-(4-メトキシフェニル)-4-[1-(2-フェニルエチル)-1H-ベンゾイミダゾール-2-イル]ピロリジン-2-オンは、以下を含むさまざまな化学反応を受けることができます。
酸化: 過マンガン酸カリウムなどの酸化剤を使用します。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用します。
置換: 求核置換反応または求電子置換反応。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
溶媒: メタノール、エタノール、ジクロロメタン。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は対応するケトンまたはアルデヒドの生成につながる可能性があり、一方、還元はアルコールまたはアミンの生成につながる可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のための構成要素として。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
1-(4-メトキシフェニル)-4-[1-(2-フェニルエチル)-1H-ベンゾイミダゾール-2-イル]ピロリジン-2-オンの作用機序には、特定の分子標的との相互作用が含まれます。 これには、生物学的経路で役割を果たす酵素、受容体、またはその他のタンパク質が含まれます。 この化合物の効果は、これらの標的に結合することによって仲介され、細胞機能の変化につながります。
6. 類似の化合物との比較
類似の化合物
1-(4-メトキシフェニル)-4-[1-(2-フェニルエチル)-1H-ベンゾイミダゾール-2-イル]ピロリジン-2-オン: 以下のような他のベンゾイミダゾール誘導体と構造的に類似しています。
独自性
1-(4-メトキシフェニル)-4-[1-(2-フェニルエチル)-1H-ベンゾイミダゾール-2-イル]ピロリジン-2-オンの独自性は、その特定の置換パターンにあります。 このパターンにより、他の類似の化合物と比較して、異なる生物活性と化学的特性が得られる可能性があります。
類似化合物との比較
Similar Compounds
1-(4-methoxyphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one: can be compared with other benzodiazole derivatives, such as:
Uniqueness
The uniqueness of 1-(4-methoxyphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one lies in its specific functional groups and their arrangement, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, for example, might enhance its solubility or alter its interaction with biological targets compared to similar compounds.
特性
分子式 |
C26H25N3O2 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H25N3O2/c1-31-22-13-11-21(12-14-22)29-18-20(17-25(29)30)26-27-23-9-5-6-10-24(23)28(26)16-15-19-7-3-2-4-8-19/h2-14,20H,15-18H2,1H3 |
InChIキー |
UQMOAVBQIIIKAX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-propoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11347505.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11347508.png)

![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11347518.png)
![3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11347522.png)


![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11347548.png)
![2-[1-(2,5-dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole](/img/structure/B11347551.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11347556.png)

![5-(4-chlorophenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11347572.png)
![1-(benzylsulfonyl)-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11347589.png)
